molecular formula C11H13FO2 B1412770 2-Fluoro-4-isobutoxybenzaldehyde CAS No. 1997067-58-9

2-Fluoro-4-isobutoxybenzaldehyde

Cat. No.: B1412770
CAS No.: 1997067-58-9
M. Wt: 196.22 g/mol
InChI Key: BDXHHGHSUBJSKZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-isobutoxybenzaldehyde is a chemical compound that belongs to the class of aldehydes. It is a colorless liquid with a molecular formula of C12H13FO2 and a molecular weight of 208.23 g/mol. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of 4-isobutoxybenzaldehyde using Selectfluor or similar fluorinating agents . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of 2-Fluoro-4-isobutoxybenzaldehyde may involve large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-isobutoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Fluoro-4-isobutoxybenzoic acid.

    Reduction: 2-Fluoro-4-isobutoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the reagent used.

Scientific Research Applications

2-Fluoro-4-isobutoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-4-isobutoxybenzaldehyde involves its interaction with various molecular targets. The fluorine atom’s electron-withdrawing properties can influence the reactivity of the aldehyde group, making it more susceptible to nucleophilic attack. This can lead to the formation of various reaction intermediates and products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzaldehyde: Similar structure but lacks the isobutoxy group.

    2-Fluorobenzaldehyde: Similar structure but lacks the isobutoxy group and has the fluorine atom in a different position.

    4-Isobutoxybenzaldehyde: Similar structure but lacks the fluorine atom.

Uniqueness

2-Fluoro-4-isobutoxybenzaldehyde is unique due to the presence of both the fluorine atom and the isobutoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-4-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8(2)7-14-10-4-3-9(6-13)11(12)5-10/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXHHGHSUBJSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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